molecular formula C17H11Cl B010396 8-Chloromethylfluoranthene CAS No. 103393-72-2

8-Chloromethylfluoranthene

Cat. No.: B010396
CAS No.: 103393-72-2
M. Wt: 250.7 g/mol
InChI Key: JUZKMSWUXZHLJZ-UHFFFAOYSA-N
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Description

8-Chloromethylfluoranthene is a polycyclic aromatic hydrocarbon derivative with a chloromethyl group attached to the eighth position of the fluoranthene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloromethylfluoranthene typically involves the chloromethylation of fluoranthene. This can be achieved through the reaction of fluoranthene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require heating to facilitate the formation of the chloromethyl group.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 8-Chloromethylfluoranthene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form fluoranthene carboxylic acids or other oxygenated derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield fluoranthene derivatives with different functional groups.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various fluoranthene derivatives with functional groups such as amines, thiols, carboxylic acids, and alcohols.

Scientific Research Applications

8-Chloromethylfluoranthene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized fluoranthene derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 8-Chloromethylfluoranthene involves its interaction with molecular targets through its chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved include nucleophilic substitution and addition reactions, which can result in changes to the structure and activity of the target molecules.

Comparison with Similar Compounds

    Fluoranthene: The parent compound without the chloromethyl group.

    9-Chloromethylfluoranthene: A positional isomer with the chloromethyl group at the ninth position.

    8-Methylfluoranthene: A derivative with a methyl group instead of a chloromethyl group.

Uniqueness: 8-Chloromethylfluoranthene is unique due to the presence of the chloromethyl group at the eighth position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.

Properties

IUPAC Name

8-(chloromethyl)fluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl/c18-10-11-7-8-13-14-5-1-3-12-4-2-6-15(17(12)14)16(13)9-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZKMSWUXZHLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C(C=C4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145812
Record name Fluoranthene, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103393-72-2
Record name Fluoranthene, 8-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103393722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 8-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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